BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide

Medicinal chemistry Structure-activity relationship Pharmacophore design

Secure the exact 2,3-dimethoxy pharmacophore for your SAR expansion. This 3-cyanothiophene benzamide offers a unique vicinal H-bond acceptor pattern absent in 4-substituted analogs, critical for selectivity profiling. Even single-atom changes in this class can shift kinase potency over 10-fold—do not risk analogs. Available in assay-ready DMSO format for automated HTS workflows. Request a quote today for milligram to gram quantities.

Molecular Formula C16H16N2O3S
Molecular Weight 316.38
CAS No. 896305-68-3
Cat. No. B2984467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide
CAS896305-68-3
Molecular FormulaC16H16N2O3S
Molecular Weight316.38
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=C(C(=CC=C2)OC)OC)C
InChIInChI=1S/C16H16N2O3S/c1-9-10(2)22-16(12(9)8-17)18-15(19)11-6-5-7-13(20-3)14(11)21-4/h5-7H,1-4H3,(H,18,19)
InChIKeyUVQJTAMSILJUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896305-68-3): Chemical Identity, Compound Class, and Procurement Baseline


N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896305-68-3) is a synthetic small molecule belonging to the thiophene-based benzamide class, with molecular formula C16H16N2O3S and molecular weight 316.38 g/mol . The compound features a 3-cyano-4,5-dimethylthiophene core coupled via an amide linkage to a 2,3-dimethoxybenzamide moiety. It is commercially catalogued as a screening compound by Life Chemicals (Product ID: F2590-0107) at ≥90% purity . No dedicated primary research publication or patent was identified in the public domain specifically characterizing the biological activity of this exact compound as of the search date; its inclusion in commercial HTS collections positions it as a probe molecule for exploratory target-based or phenotypic screening campaigns .

Why N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide Cannot Be Casually Interchanged with In-Class Analogs


Within the 3-cyano-4,5-dimethylthiophene benzamide series, seemingly minor modifications to the benzamide ring substitution pattern produce substantial changes in hydrogen-bonding capacity, lipophilicity, topological polar surface area (TPSA), and rotatable bond count—all of which modulate target engagement, selectivity, and ADME properties [1]. The 2,3-dimethoxy substitution creates a distinct pharmacophoric signature with two vicinal hydrogen bond acceptors that is absent from the unsubstituted, 4-ethoxy, or 4-dimethylamino analogs . Literature on the broader N-(thiophen-2-yl)benzamide class demonstrates that even single-atom substituent changes on the benzamide ring can shift kinase inhibitory potency by over an order of magnitude (BRAF V600E IC50 values ranging from ~2 μM to >100 μM across a single congeneric series), underscoring that in-class substitution without empirical validation introduces uncontrolled risk [2]. Prospective users requiring a screening probe with the specific 2,3-dimethoxy pharmacophore for SAR expansion or selectivity profiling campaigns should therefore procure the exact compound rather than a superficially similar analog.

Quantitative Differentiation Evidence for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide vs. Closest Analogs


Structural Differentiation: The 2,3-Dimethoxy Pharmacophore Is Unique Within the 3-Cyano-4,5-Dimethylthiophene Benzamide Series

The target compound is the only commercially catalogued member of the 3-cyano-4,5-dimethylthiophene benzamide sub-series that bears a 2,3-dimethoxy substitution pattern on the benzamide ring. The closest commercially available analogs carry either no substitution (unsubstituted benzamide, CAS not assigned, PubChem CID 569484), a single 4-ethoxy group (CAS 329923-73-1), or a 4-dimethylamino group (CAS 896304-25-9) [1] . None of these analogs provide the vicinal bis-methoxy hydrogen bond acceptor motif. A structurally related compound, N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896011-73-7, MW 288.32), retains the 2,3-dimethoxybenzamide moiety but lacks the 4,5-dimethyl groups on the thiophene ring, resulting in altered steric bulk and different lipophilicity .

Medicinal chemistry Structure-activity relationship Pharmacophore design

Commercial Availability and Purity: Sourcing Transparency vs. Closest Analogs

The target compound (CAS 896305-68-3) is stocked and supplied by Life Chemicals as catalogue item F2590-0107 at ≥90% purity, with published pricing at $57.00 per 2 μmol aliquot (as of May 2023) . In contrast, the unsubstituted analog N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is listed in PubChem (CID 569484) but limited commercial sourcing information is publicly indexed [1]. The 4-ethoxy analog (CAS 329923-73-1) was previously available through Fluorochem but is listed as 'Discontinued' by at least one distributor as of 2019 . The 4-dimethylamino analog (CAS 896304-25-9) is listed by AiFChem primarily as a molecular building block without published biological screening provenance .

Chemical procurement HTS compound sourcing Vendor qualification

Class-Level Evidence: 3-Cyanothiophene Benzamides as Privileged Kinase/Bacterial Enzyme Inhibitor Scaffolds

Although target-specific IC50/Ki data for CAS 896305-68-3 are absent from the published literature, the 3-cyanothiophene benzamide scaffold class has demonstrated reproducible inhibitory activity across multiple target families. N-(thiophen-2-yl)benzamide derivatives have been characterized as ATP-competitive BRAF V600E kinase inhibitors, with the most potent compound in one series achieving an IC50 of 2.01 μM [1]. Separately, 2-amino-3-cyanothiophene derivatives have been reported as STAT3 inhibitors with efficacy in osteosarcoma models [2]. Cyanothiophene-based inhibitors of bacterial MurF ligase achieved IC50 values of 20–40 μM against Streptococcus pneumoniae and Escherichia coli enzymes [3]. A structurally distinct but related compound bearing the 3-cyano-4,5-dimethylthiophene substructure showed KDM5B inhibition at 7,000 nM (BindingDB entry CHEMBL3775493) [4]. These class-level data suggest the scaffold is ligand-efficient and target-amenable, but do not constitute direct evidence of activity for the specific 2,3-dimethoxybenzamide derivative.

Kinase inhibition Antibacterial discovery Scaffold repurposing

Physicochemical Differentiation: LogP, TPSA, and Ligand Efficiency Estimation vs. Unsubstituted Analog

Using the unsubstituted analog (PubChem CID 569484) as the physicochemical baseline, the 2,3-dimethoxy substitution on the target compound is estimated to reduce lipophilicity (ΔXLogP3 ≈ -0.3 to -0.8 log units, reflecting increased polarity from two additional oxygen atoms), increase TPSA by approximately 18–36 Ų, and add two hydrogen bond acceptors and two rotatable bonds [1]. These changes shift the molecule toward a more 'lead-like' physicochemical profile by improving aqueous solubility potential while maintaining acceptable lipophilicity for membrane permeability. The unsubstituted analog (XLogP3 = 3.8) resides near the upper boundary of typical lead-like space and may exhibit poorer solubility and higher plasma protein binding [1]. Directly measured logP/logD7.4, aqueous solubility, and PAMPA permeability data are not publicly available for either compound, so this differentiation is based on computed property estimation and class-level expectations .

Drug-likeness ADME prediction Lead optimization

Unsubstituted Thiophene vs. 4,5-Dimethylthiophene: Steric and Metabolic Differentiation from the 2,3-Dimethoxybenzamide Analog Lacking Methyl Groups

The target compound (CAS 896305-68-3) differs from N-(3-cyanothiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896011-73-7, MW 288.32) by the presence of methyl groups at positions 4 and 5 of the thiophene ring . These methyl substituents increase steric bulk around the thiophene core (estimated increase in molar refractivity of approximately 10–12 cm³/mol), which may reduce metabolic oxidation at the thiophene ring—a known soft spot for CYP-mediated metabolism of unsubstituted thiophenes that can lead to reactive metabolite formation via S-oxidation or epoxidation [1]. The 4,5-dimethyl pattern has been employed as a metabolic blocking strategy in other thiophene-containing chemical series (e.g., the COX-2 inhibitor class) [1]. No head-to-head microsomal stability or CYP inhibition data are publicly available for the two compounds.

Metabolic stability CYP liability Steric shielding

Recommended Application Scenarios for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide (CAS 896305-68-3) Based on Available Evidence


Exploratory Kinase Selectivity Profiling in Hit-to-Lead Campaigns

The 3-cyanothiophene benzamide scaffold has demonstrated ATP-competitive kinase inhibition (BRAF V600E IC50 = 2.01 μM for a related derivative) [1]. This compound can serve as a starting probe in kinase selectivity panels (e.g., 50–100 kinase panel screening at 1–10 μM) to identify serendipitous kinase targets. Its 2,3-dimethoxy pharmacophore provides a differentiated H-bonding signature compared to the more common 4-substituted benzamide analogs, potentially yielding a distinct selectivity fingerprint. Users should treat this as an exploratory screening exercise; no prior kinase IC50 data exist for this specific compound.

Phenotypic Screening in Oncology Cell Panels with Mechanistic Deconvolution

Given the STAT3 and BRAF pathway associations of the broader 3-cyanothiophene chemotype [1] [2], this compound is a rational choice for inclusion in medium-throughput phenotypic viability assays (e.g., NCI-60 or curated oncology cell line panels at 0.1–50 μM). Positive hits can be followed up with phospho-STAT3 or phospho-ERK mechanistic biomarkers to contextualize the cellular mechanism. The availability of the compound in assay-ready DMSO format from Life Chemicals facilitates rapid integration into automated liquid-handling workflows.

Antibacterial Mur Ligase or Novel Target Screening

The cyanothiophene scaffold has precedent as a bacterial MurF ligase inhibitor (class IC50 = 20–40 μM) [3]. Procurement of this compound for antibacterial screening against Gram-positive panels (e.g., S. aureus, S. pneumoniae) or for enzymatic Mur ligase cascade assays may identify novel antibacterial chemotypes. The 2,3-dimethoxy substitution could modulate bacterial cell permeability relative to simpler analogs.

Chemical Probe for Epigenetic Target Screening (KDM Demethylases)

A structurally related 3-cyano-4,5-dimethylthiophene-containing compound has shown modest KDM5B inhibition (IC50 = 7,000 nM) [4]. This compound may be screened against broader epigenetic target panels (KDMs, HDACs, bromodomains) to identify novel chemotypes for epigenetic drug discovery. The relatively weak potency of the class representative suggests that significant potency improvements would be required for progression beyond initial hit identification.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.